8,10-Dodecadien-1-ol, acetate, (8E,10E)-
Overview
Description
8,10-Dodecadien-1-ol, acetate, (8E,10E)- is an organic compound with the molecular formula C14H24O2. It is a type of acetate ester and is known for its role as a pheromone in various insect species. The compound is characterized by its two conjugated double bonds located at the 8th and 10th positions of the dodecadienyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,10-Dodecadien-1-ol, acetate, (8E,10E)- typically involves the use of dodecadienic compounds with conjugated double bonds. One common method includes the reaction of dodecadien-1-ol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 8,10-Dodecadien-1-ol, acetate, (8E,10E)- often employs large-scale organic synthesis techniques. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8,10-Dodecadien-1-ol, acetate, (8E,10E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of dodecadienal or dodecadienoic acid.
Reduction: Formation of dodecadienol.
Substitution: Formation of various substituted dodecadienyl derivatives.
Scientific Research Applications
8,10-Dodecadien-1-ol, acetate, (8E,10E)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and conjugated diene chemistry.
Medicine: Investigated for its potential use in pest control strategies to reduce the spread of insect-borne diseases.
Industry: Utilized in the development of environmentally friendly pest control products and pheromone traps.
Mechanism of Action
The mechanism of action of 8,10-Dodecadien-1-ol, acetate, (8E,10E)- involves its interaction with specific olfactory receptors in insects. The compound binds to these receptors, triggering a cascade of molecular events that lead to behavioral responses such as attraction or repulsion. The molecular targets include olfactory receptor neurons and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (E,Z)-8,10-Dodecadien-1-ol, acetate, (8E,10E)-
- (Z,Z)-8,10-Dodecadien-1-ol, acetate, (8E,10E)-
- (Z,E)-8,10-Dodecadien-1-ol, acetate, (8E,10E)-
Uniqueness
8,10-Dodecadien-1-ol, acetate, (8E,10E)- is unique due to its specific double bond configuration, which significantly influences its biological activity and effectiveness as a pheromone. The (E,E) configuration is particularly effective in attracting certain insect species, making it a valuable compound in pest control applications .
Properties
Molecular Formula |
C14H24O2 |
---|---|
Molecular Weight |
224.34 g/mol |
IUPAC Name |
dodeca-8,10-dienyl acetate |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-6H,7-13H2,1-2H3 |
InChI Key |
NTKDSWPSEFZZOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CCCCCCCCOC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.